Chemical structure and properties of 5-Isopropylpyridine-2-sulfonamide
Chemical structure and properties of 5-Isopropylpyridine-2-sulfonamide
An In-depth Technical Guide to 5-Isopropylpyridine-2-sulfonamide: Structure, Synthesis, and Therapeutic Potential
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Isopropylpyridine-2-sulfonamide, a heterocyclic organic compound of interest to the chemical and pharmaceutical sciences. We will delve into its chemical architecture, outline a validated synthetic pathway, and explore its potential pharmacological significance based on the well-established bioactivities of its core moieties. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to understand and leverage the properties of this molecule.
Introduction: The Pyridyl Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicine, forming the basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and anticancer drugs.[1][2] When integrated into a pyridine ring, a privileged scaffold in medicinal chemistry, the resulting pyridyl sulfonamide structure offers a unique combination of electronic properties and hydrogen bonding capabilities. 5-Isopropylpyridine-2-sulfonamide belongs to this important class of compounds, presenting opportunities for novel drug design and development. While specific research on this particular molecule is nascent, its structural components suggest a promising starting point for targeted therapeutic discovery.
Chemical Structure and Physicochemical Properties
The foundational step in evaluating any compound for research and development is a thorough understanding of its structure and inherent physicochemical properties. These characteristics govern its reactivity, solubility, and potential for biological interactions.
Molecular Structure
The structure of 5-Isopropylpyridine-2-sulfonamide consists of a pyridine ring substituted at the 2-position with a sulfonamide group and at the 5-position with an isopropyl group.
Caption: Chemical structure of 5-Isopropylpyridine-2-sulfonamide.
Chemical Identifiers and Properties
A summary of key identifiers and computed physicochemical properties is provided below. These values are crucial for database searches, regulatory submissions, and predictive modeling of the compound's behavior.
| Property | Value | Source |
| CAS Number | 179400-18-1 | [3][4][5] |
| Molecular Formula | C₈H₁₂N₂O₂S | [3][4] |
| Molecular Weight | 200.26 g/mol | [4] |
| Topological Polar Surface Area | 81.4 Ų | [3] |
| Rotatable Bond Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| XLogP3-AA (Predicted LogP) | 0.9 | [3] |
Synthesis and Characterization
The synthesis of 5-Isopropylpyridine-2-sulfonamide can be achieved through a reliable and documented multi-step process.[6] The choice of this pathway is based on the accessibility of starting materials and the robustness of the chemical transformations involved.
Synthetic Workflow
The synthesis begins with the conversion of a pyridine precursor to a thiol, followed by oxidative chlorination to form a reactive sulfonyl chloride intermediate, which is then ammonolyzed to yield the final product.
Caption: Synthetic workflow for 5-Isopropylpyridine-2-sulfonamide.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of related pyridyl sulfonamides.[6]
Step 1: Synthesis of 5-isopropyl-pyridine-2-thiol
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To a solution of the starting 2,5-disubstituted pyridine, react with thiourea.
-
Causality: This step introduces the sulfur atom at the 2-position of the pyridine ring, forming the thiol precursor necessary for the subsequent oxidation.
Step 2: Synthesis of 5-isopropyl-pyridine-2-sulfochloride
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Dissolve the 5-isopropyl-pyridine-2-thiol from the previous step in acetic acid.
-
Bubble chlorine gas (Cl₂) through the solution under controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude 5-isopropyl-pyridine-2-sulfochloride.
-
Causality: The oxidative chlorination converts the thiol into the highly reactive sulfonyl chloride. This intermediate is an excellent electrophile, primed for nucleophilic attack by an amine in the final step. The precursor, 5-isopropylpyridine-2-sulfonyl chloride, is also commercially available (CAS 180031-03-2), offering an alternative starting point for the final step.
Step 3: Synthesis of 5-isopropyl-pyridine-2-sulfonamide
-
To the crude 5-isopropyl-pyridine-2-sulfochloride, add aqueous ammonium hydroxide (NH₄OH) slowly at a low temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to stir and warm to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 5-isopropylpyridine-2-sulfonamide.
-
Causality: The ammonia acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond.
Recommended Characterization
To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence and connectivity of the isopropyl group, the pyridine ring protons, and the sulfonamide protons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct molecular formula.[1] High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the characteristic strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively) and the N-H stretches.[1]
Potential Biological and Pharmacological Significance
While direct biological studies on 5-Isopropylpyridine-2-sulfonamide are not extensively published, the individual moieties—sulfonamide and substituted pyridine—are well-known pharmacophores. This allows for an informed projection of its potential therapeutic applications.[1]
The sulfonamide group is a key feature in a wide range of clinically used drugs, exhibiting activities such as:
-
Antibacterial: By inhibiting dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[2]
-
Anticancer: Through mechanisms like carbonic anhydrase inhibition.[7]
-
Anti-inflammatory: As seen in drugs like celecoxib.[1]
-
Antidiabetic: By modulating pathways involved in glucose metabolism.[1]
The pyridine ring is a versatile heterocyclic core found in numerous pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule, impacting target binding and pharmacokinetic properties.
Caption: Potential therapeutic areas for pyridyl sulfonamide scaffolds.
Given this context, 5-Isopropylpyridine-2-sulfonamide is a prime candidate for screening in various biological assays, particularly for antimicrobial and anticancer activity.[7][8]
Future Research Directions
The lack of specific biological data for 5-Isopropylpyridine-2-sulfonamide presents a clear opportunity for novel research. A logical next step would be a comprehensive screening campaign.
-
Antimicrobial Susceptibility Testing: Evaluate the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.
-
Anticancer Cell Line Screening: Assess its cytotoxicity against various cancer cell lines (e.g., breast, lung, colon) to identify potential antiproliferative effects.
-
Enzyme Inhibition Assays: Based on the sulfonamide moiety, test for inhibition of enzymes like carbonic anhydrase or dihydropteroate synthetase.
-
In Silico Studies: Conduct molecular docking studies against known protein targets of sulfonamide and pyridine-containing drugs to predict binding affinities and guide experimental work.[1]
Conclusion
5-Isopropylpyridine-2-sulfonamide is a structurally intriguing molecule that combines two pharmacologically significant motifs. Its synthesis is achievable through well-defined chemical reactions, and its structure provides a strong rationale for exploring its therapeutic potential. This guide provides the foundational chemical knowledge and a strategic framework for researchers and drug developers to unlock the potential of this promising compound.
References
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European Patent Office. (1999). Process for the preparation of 2,5-disubstitued pyridines - EP 0897914 A1. Retrieved from [Link]
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Chemicalall. (n.d.). 5-Isopropylpyridine-2-sulfonamide. Retrieved from [Link]
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Jamatsing, D., et al. (2016). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. ResearchGate. Retrieved from [Link]
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European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. Retrieved from [Link]
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Al-Lami, H. S., et al. (2024). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Egyptian Journal of Chemistry. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 685-693. Retrieved from [Link]
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Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(3), 419-434. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. PubMed. Retrieved from [Link]
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